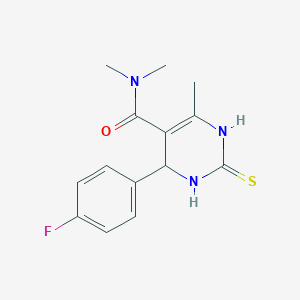
4-(4-fluorophenyl)-N,N,6-trimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-fluorophenyl)-N,N,6-trimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton’s tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, making it an attractive target for the treatment of B cell malignancies and autoimmune diseases.
Mécanisme D'action
BTK is a non-receptor tyrosine kinase that plays a crucial role in B cell development and activation. Upon activation of the B cell receptor, BTK is recruited to the membrane, where it phosphorylates downstream signaling molecules, leading to B cell activation and proliferation. 4-(4-fluorophenyl)-N,N,6-trimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide inhibits BTK by binding to the ATP-binding site of the kinase domain, preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
4-(4-fluorophenyl)-N,N,6-trimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has been shown to inhibit B cell activation and proliferation in vitro and in vivo. It also inhibits the production of cytokines and chemokines, which are involved in the inflammatory response. 4-(4-fluorophenyl)-N,N,6-trimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-fluorophenyl)-N,N,6-trimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has several advantages for use in lab experiments. It is highly potent and selective for BTK, making it a useful tool for studying B cell function and signaling. However, 4-(4-fluorophenyl)-N,N,6-trimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has some limitations, including its poor solubility and stability, which can make it difficult to work with in certain assays.
Orientations Futures
There are several future directions for the study of 4-(4-fluorophenyl)-N,N,6-trimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide. One area of interest is its potential use in combination therapy with other anti-cancer agents. Another area of interest is the development of more potent and stable analogs of 4-(4-fluorophenyl)-N,N,6-trimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide. Additionally, further studies are needed to fully understand the mechanism of action of 4-(4-fluorophenyl)-N,N,6-trimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide and its effects on B cell function and signaling.
Méthodes De Synthèse
The synthesis of 4-(4-fluorophenyl)-N,N,6-trimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide involves the reaction of 4-(4-fluorophenyl)-2-methylthio-5-nitropyrimidine with N,N,6-trimethyl-1,3-dihydro-2H-pyrimidine-2,4-dione in the presence of a base. The resulting compound is then treated with thionyl chloride to form the thiono group. The final step involves the reaction of the thiono compound with N,N-dimethylformamide dimethyl acetal to form the carboxamide group.
Applications De Recherche Scientifique
4-(4-fluorophenyl)-N,N,6-trimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has been extensively studied for its potential use in the treatment of B cell malignancies and autoimmune diseases. It has shown promising results in preclinical studies, demonstrating potent and selective inhibition of BTK and inhibition of B cell activation and proliferation. 4-(4-fluorophenyl)-N,N,6-trimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has also been shown to enhance the activity of other anti-cancer agents, making it a potential candidate for combination therapy.
Propriétés
Formule moléculaire |
C14H16FN3OS |
|---|---|
Poids moléculaire |
293.36 g/mol |
Nom IUPAC |
4-(4-fluorophenyl)-N,N,6-trimethyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C14H16FN3OS/c1-8-11(13(19)18(2)3)12(17-14(20)16-8)9-4-6-10(15)7-5-9/h4-7,12H,1-3H3,(H2,16,17,20) |
Clé InChI |
CPRUPAMBBGPMOF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)F)C(=O)N(C)C |
SMILES canonique |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)F)C(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amino]acetyl}amino)benzoate](/img/structure/B297321.png)
amino]acetamide](/img/structure/B297323.png)

![methyl 1-[2-(1-cyclohexen-1-yl)ethyl]-4-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297327.png)
![methyl (4Z)-1-(3,4-dimethoxyphenyl)-4-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297328.png)
![N-[1,1'-biphenyl]-2-yl-2-(4-isopropylphenoxy)acetamide](/img/structure/B297329.png)

![methyl (4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-({1-[2-(methoxycarbonyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297333.png)
![methyl 4-{[1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-5-oxo-1-(1-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297334.png)
![methyl (4Z)-4-{[1-(3-chloro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297335.png)
![methyl (4Z)-1-(2-chlorophenyl)-4-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297337.png)
![4-chloro-N-(2,4-dichlorobenzyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B297338.png)

